molecular formula C11H10ClN3 B2373110 2-chloro-N-cyclopropylquinazolin-4-amine CAS No. 524033-55-4

2-chloro-N-cyclopropylquinazolin-4-amine

Cat. No.: B2373110
CAS No.: 524033-55-4
M. Wt: 219.67
InChI Key: WUJGNXBZGUWNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopropylquinazolin-4-amine is a chemical compound with the molecular formula C11H10ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

2-chloro-N-cyclopropylquinazolin-4-amine has several scientific research applications:

Safety and Hazards

Safety information for 2-chloro-N-cyclopropylquinazolin-4-amine can be found in its Safety Data Sheet . For more detailed information, it’s recommended to refer to the specific Safety Data Sheet provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropylquinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with cyclopropylamine. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The mixture is stirred for 0.5-3 hours, monitored by thin-layer chromatography (TLC) until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography using a gradient elution of ethyl acetate and petroleum ether .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropylquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylquinazolin-4-amine
  • 2-chloro-N-phenylquinazolin-4-amine
  • 2-chloro-N-ethylquinazolin-4-amine

Uniqueness

2-chloro-N-cyclopropylquinazolin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and selectivity towards specific targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-chloro-N-cyclopropylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-11-14-9-4-2-1-3-8(9)10(15-11)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJGNXBZGUWNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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